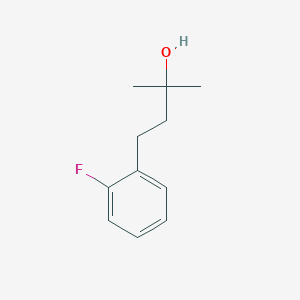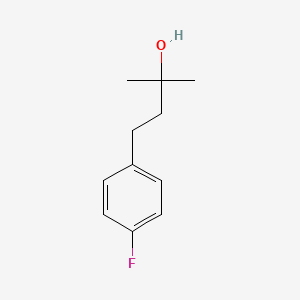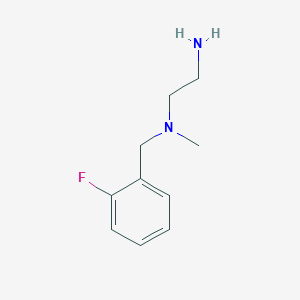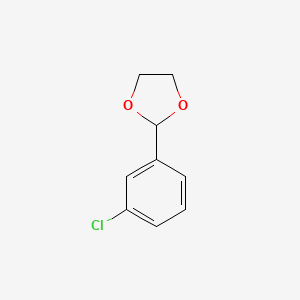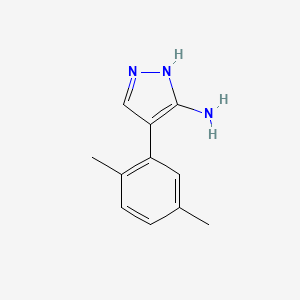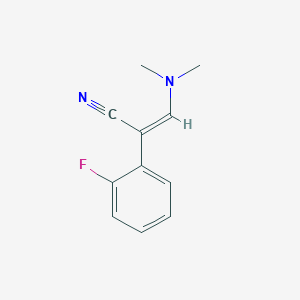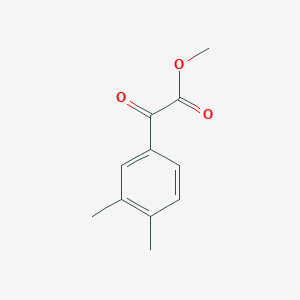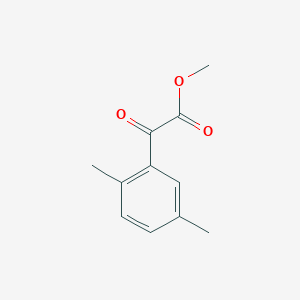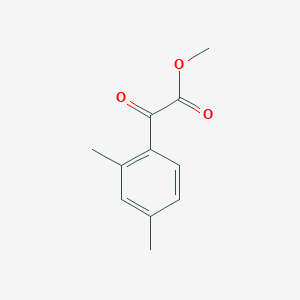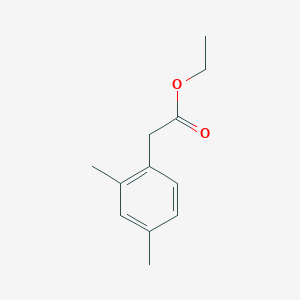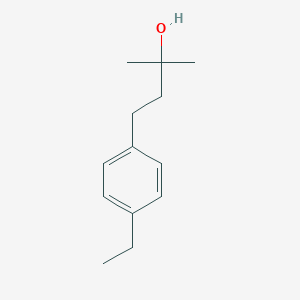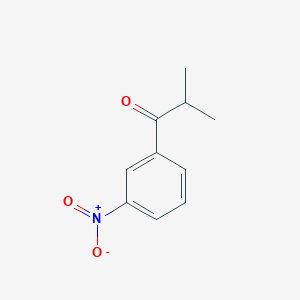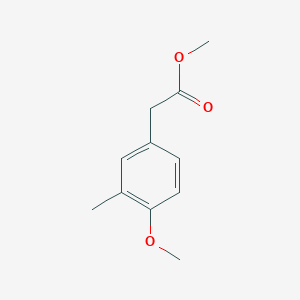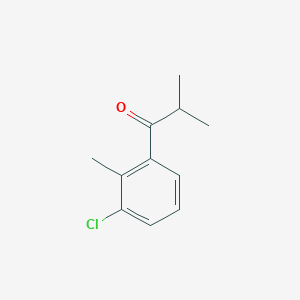
3'-Chloro-2,2'-dimethylpropiophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Chloro-2,2’-dimethylpropiophenone is an organic compound with the molecular formula C11H13ClO It is a member of the propiophenone family, characterized by the presence of a chloro group at the 3’ position and two methyl groups at the 2,2’ positions on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3’-Chloro-2,2’-dimethylpropiophenone involves the reaction of 3-chlorobenzonitrile with tert-butylmagnesium chloride in the presence of copper(I) chloride as a catalyst. The reaction is carried out in tetrahydrofuran (THF) under reflux conditions for 20 hours. After the reaction, the mixture is treated with hydrochloric acid and water, followed by extraction with dichloromethane. The organic phase is dried and evaporated to yield the desired product .
Industrial Production Methods
Industrial production methods for 3’-Chloro-2,2’-dimethylpropiophenone typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
化学反应分析
Types of Reactions
3’-Chloro-2,2’-dimethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Formation of 3’-chloro-2,2’-dimethylbenzoic acid.
Reduction: Formation of 3’-chloro-2,2’-dimethylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3’-Chloro-2,2’-dimethylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3’-Chloro-2,2’-dimethylpropiophenone involves its interaction with specific molecular targets. The chloro and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
2,2’-Dimethylpropiophenone: Lacks the chloro group, resulting in different reactivity and applications.
3’,5’-Dichloro-2,2’-dimethylpropiophenone: Contains an additional chloro group, which can further alter its chemical properties and biological activity.
Uniqueness
3’-Chloro-2,2’-dimethylpropiophenone is unique due to the specific positioning of the chloro and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-7(2)11(13)9-5-4-6-10(12)8(9)3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXDCTRSGASHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate](/img/structure/B7848130.png)
